Prostaglandin Biosynthesis Inhibition Potency: Phenanthrene-9,10-diamine vs. Anthracene
In a direct head-to-head comparison using methylcholanthrene-transformed 3T3 mouse fibroblasts (MC5-5), phenanthrene-9,10-diamine demonstrated a significantly lower half-maximal inhibitory dose (ID50) for prostaglandin production compared to the related compound anthracene [1].
| Evidence Dimension | Inhibition of prostaglandin production |
|---|---|
| Target Compound Data | ID50 = 0.48 μM |
| Comparator Or Baseline | Anthracene (ID50 = 1.7 μM) |
| Quantified Difference | Phenanthrene-9,10-diamine is 3.5 times more potent (ID50 is 72% lower). |
| Conditions | MC5-5 mouse fibroblast cell culture |
Why This Matters
This higher potency means that for research or industrial processes targeting the prostaglandin pathway, a lower concentration of phenanthrene-9,10-diamine is required to achieve the same effect, reducing material costs and potentially minimizing off-target effects.
- [1] Levine, L., Pong, S. S., & Hong, S. L. (1977). Analogues of anthracene, phenanthrene, and benzoflavone inhibit prostaglandin biosynthesis by cells in culture. Prostaglandins, 14(1), 1-14. View Source
